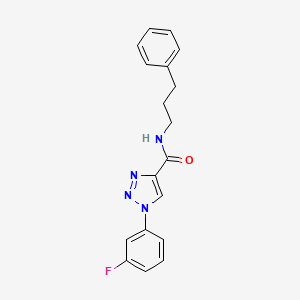
1-(3-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a type of heterocyclic ring structure found in many important drugs and synthetic compounds . The molecule also contains phenyl groups, which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . Common reactions for compounds with similar structures might include redox reactions, substitution reactions, or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined using a variety of analytical techniques . These might include melting point and boiling point determination, solubility testing, and spectroscopic analyses .科学的研究の応用
Synthesis and Structural Analysis
The compound 1-(3-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a part of a broader class of compounds involving 1,2,3-triazole derivatives, which are synthesized and characterized for various structural and physicochemical properties. Research has demonstrated that derivatives of 1,2,3-triazoles, including fluoro and chloro derivatives, exhibit unique intermolecular interactions, such as C–H⋯O, C–H⋯π, and lp⋯π interactions, crucial for their stabilization and reactivity. These compounds are analyzed using techniques like X-ray diffraction, showing distinct crystal structures and molecular conformations that are influenced by the presence of fluorine atoms, suggesting potential for diverse applications in material science and molecular engineering (Shukla et al., 2014).
Biological Activity
1,2,3-Triazole derivatives have been explored for their biological activities, particularly in anticancer research. Studies have identified compounds within this class exhibiting significant inhibition against various cancer cell lines. For example, research on 3-amino-4-morpholino-1H-indazole-1-carboxamide derivatives has highlighted their effective inhibition on cancer cell proliferation, indicating potential therapeutic applications for treating cancer. These findings are crucial for developing new anticancer agents with specific molecular targets (Jiu-Fu Lu et al., 2017).
Fluorescence and Photophysical Properties
The 1,2,3-triazole core structure also serves as a foundation for designing fluorescent dyes and sensors. Derivatives of 1,2,3-triazoles have been synthesized to exhibit bright blue fluorescence, excellent quantum yields, and significant Stokes shifts. These properties make them suitable for applications as fluorescent markers and sensors in biological research, where their sensitivity to structural changes and microenvironment can be utilized for real-time monitoring and imaging purposes (Safronov et al., 2020).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on a compound like this could include further studies to determine its physical and chemical properties, investigations into its potential uses, and development of methods for its synthesis . The specific directions would depend on the results of initial studies and the potential applications of the compound .
特性
IUPAC Name |
1-(3-fluorophenyl)-N-(3-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-15-9-4-10-16(12-15)23-13-17(21-22-23)18(24)20-11-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-10,12-13H,5,8,11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXUYYACAXNCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[2-[[4-(4-ethoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2940611.png)
![(5-Methylpyrazin-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2940612.png)
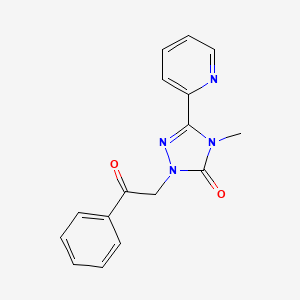
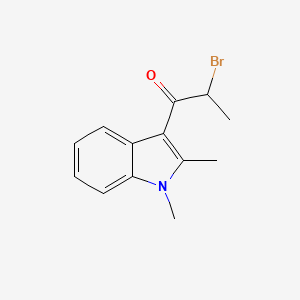


![N-(4-chlorobenzyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2940622.png)
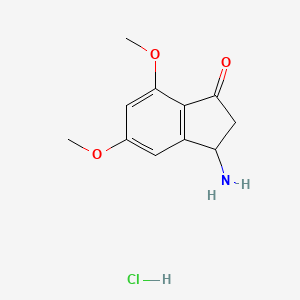
![5-(4-acetylpiperazin-1-yl)-3-(2-(4-chlorophenyl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940629.png)
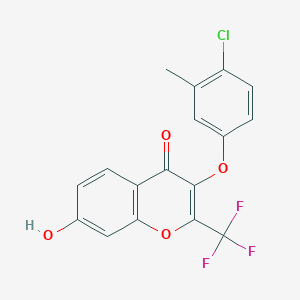
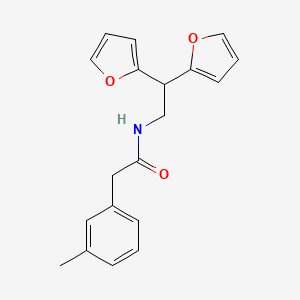
![Methyl 6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2940632.png)
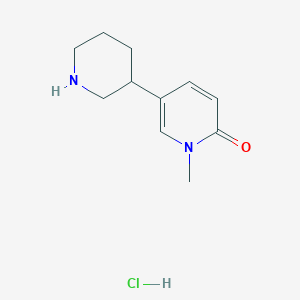
![4-chloro-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline](/img/structure/B2940634.png)